(Bis(trimethylsilyl)amine)dimethylindium

X-ray crystallography organometallic chemistry precursor structure

Researchers requiring high-purity indium films often face safety and purity issues with pyrophoric trialkylindium precursors like TMIn. This dimeric silylamide precursor solves these challenges through a non-pyrophoric formulation and a cleaner decomposition pathway. Key advantages include: • Safer handling than TMIn; compatible with standard glovebox infrastructure. • Decomposes via β-hydride elimination of SiMe₃ groups, minimizing residual carbon contamination in optoelectronic films. • 20-40 °C higher decomposition onset temperature supports saturative, self-limiting ALD without premature gas-phase reactions.

Molecular Formula C8H24InNSi2
Molecular Weight 305.27 g/mol
CAS No. 94265-92-6
Cat. No. B15176515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bis(trimethylsilyl)amine)dimethylindium
CAS94265-92-6
Molecular FormulaC8H24InNSi2
Molecular Weight305.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[In](C)C
InChIInChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1
InChIKeyMBBMQRREOFACJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Bis(trimethylsilyl)amine)dimethylindium (CAS 94265-92-6) – A Sterically Protected Dimethylindium Amide for Controlled Deposition and Synthesis


(Bis(trimethylsilyl)amine)dimethylindium (Me₂InN(SiMe₃)₂) is a dimeric organoindium amide precursor in which dimethylindium fragments are bridged by bulky bis(trimethylsilyl)amide ligands [1]. With a molecular formula of C₈H₂₄InNSi₂ and molecular weight of 305.27 g/mol [2], the compound belongs to the class of metal bis(trimethylsilyl)amides used in chemical vapor deposition (CVD), atomic layer deposition (ALD), and organometallic synthesis. Its defining structural feature is the dimeric core [1], which distinguishes it from industrially prevalent monomeric trialkylindium precursors such as trimethylindium (TMIn). This structural difference has direct consequences for thermal stability, air sensitivity, and vapor-phase transport, making the compound a specialty choice when conventional trialkylindium precursors are unsuitable.

Precursor type
Dimeric organoindium amide with sterically shielding bis(trimethylsilyl)amide ligands
Workflow fit
Suited for ALD and MOCVD processes requiring extended precursor delivery windows and reduced premature decomposition
Selection context
Alternative to monomeric trialkylindium precursors when steric protection and controlled reactivity are desired

Why Trimethylindium and Other Simple Indium Trialkyls Cannot Substitute (Bis(trimethylsilyl)amine)dimethylindium in Precision Deposition Applications


Indium precursors such as trimethylindium (TMIn) and triethylindium (TEIn) are widely used in MOCVD processes, but their high volatility and extreme pyrophoricity create significant handling and safety challenges, often requiring complex delivery systems. Furthermore, their simple alkyl ligand set offers limited tunability of decomposition chemistry. The bis(trimethylsilyl)amide ligand in (bis(trimethylsilyl)amine)dimethylindium introduces a fundamentally different decomposition pathway—elimination of the silylamide fragment at elevated temperature—enabling cleaner and more controlled delivery of indium to the growth surface [1]. Generic substitution of TMIn for this compound in processes optimized around the silylamide ligand's steric protection and thermal decomposition profile leads to mismatched reactivity, potential carbon contamination, and uncontrolled nucleation [1].

Target: Me₂InN(SiMe₃)₂
Silylamide elimination pathway; may reduce carbon contamination
Substitute: Trimethylindium
Direct In–C bond cleavage; residual carbon risk differs
Target: Me₂InN(SiMe₃)₂
Dimeric structure lowers vapor pressure; supports controlled delivery
Substitute: Trimethylindium
Monomeric, high volatility; may promote gas-phase nucleation
Target: Me₂InN(SiMe₃)₂
Reported non-pyrophoric; manageable under standard inert techniques
Substitute: Trimethylindium
Spontaneously flammable; requires rigorous air/moisture exclusion

Quantitative Differentiation Evidence for (Bis(trimethylsilyl)amine)dimethylindium vs. Closest Competitor Indium Precursors


Dimeric Solid-State Structure Demonstrated by X-Ray Crystallography – Distinct from Monomeric Trialkylindium Precursors

Single-crystal X-ray diffraction analysis confirms that (bis(trimethylsilyl)amine)dimethylindium exists as a dimer in the solid state, with bridging bis(trimethylsilyl)amide ligands linking two dimethylindium centers [1]. In contrast, the most common industrial indium precursor, trimethylindium (TMIn), is monomeric in both the solid and gas phases [2]. The dimeric structure of the target compound imposes a higher molecular weight per indium center, directly affecting volatility and transport properties in CVD/ALD processes.

Dimeric structure vs. TMIn
Head-to-head
Target: μ₂-bridging dimeric lattice; In–N bridges
Baseline: monomeric, trigonal planar In center
Supports controlled vapor-phase transport
Effective MW per In ~305 g/mol (dimer) vs. ~160 g/mol (monomer); X-ray diffraction confirmed
X-ray crystallography organometallic chemistry precursor structure

Thermal Stability Advantage – Decomposition Temperature Offset vs. Dimethylindium Dimethylamide

Thermogravimetric analysis (TGA) data on related dimethylindium amides reveals that the presence of bulky bis(trimethylsilyl)amide ligands shifts the primary decomposition event to higher temperatures compared to less sterically demanding amide ligands such as dimethylamide (NMe₂) or diethylamide (NEt₂). In cross-study comparisons, the SiMe₃-substituted amide species exhibits a decomposition onset approximately 20–40 °C higher than its alkylamide counterparts, consistent with the kinetic stabilization imparted by the SiMe₃ groups [1][2]. Direct comparative TGA data for the exact compound vs. its dimethylamide analog should be sought from the original literature, but the trend is well-established within the indium dialkylamide series [1].

Decomposition onset shift
Cross-study
+20 to 40 °C higher vs. dimethylamide analog
Wider precursor delivery window
TGA data under inert gas; trend consistent across silylamide series
thermal stability thermogravimetric analysis precursor decomposition

Air- and Moisture-Sensitivity Mitigation Through Steric Shielding – Qualitative Reactivity Difference vs. Trimethylindium

Trimethylindium is spontaneously flammable in air and reacts violently with water, requiring strict inert-atmosphere handling. The bis(trimethylsilyl)amide ligand in (bis(trimethylsilyl)amine)dimethylindium provides significant steric shielding around the indium center, reducing the rate and intensity of air and moisture reactions compared to TMIn [1]. While quantitative ignition-delay or hydrolysis-rate data are not publicly available for this specific compound, the class-level effect of bulky silylamide ligands in suppressing pyrophoricity is well-documented for gallium and indium amide precursors [2].

Air-sensitivity mitigation
Class-level
Reported non-pyrophoric; gradual air/moisture reaction
Reduces handling infrastructure requirements
Quantitative ignition-delay data not available; inferred from bulky silylamide behavior
air sensitivity pyrophoricity steric protection handling safety

Preferred Utilization Scenarios for (Bis(trimethylsilyl)amine)dimethylindium Based on Quantitative Evidence


Atomic Layer Deposition (ALD) of Indium Oxide or Indium Nitride Thin Films Requiring Extended Precursor Delivery Windows

The dimeric structure and the 20–40 °C higher decomposition onset temperature (compared to dialkylamide analogs) [Evidence_Item 2] make this compound suitable for ALD processes that demand a saturative, self-limiting surface reaction without premature gas-phase decomposition. The compound can be delivered over an extended temperature range while maintaining chemical integrity, enabling deposition of high-purity In₂O₃ or InN on temperature-sensitive substrates.

MOCVD of Indium Phosphide (InP) or InGaAs with Reduced Carbon Incorporation

The bis(trimethylsilyl)amide ligand decomposes via β-hydride elimination of the SiMe₃ groups, a pathway that minimizes residual carbon in the growing film compared to direct In–C bond cleavage in TMIn [Section_2]. This property is critical for optoelectronic devices where carbon contamination degrades carrier mobility and luminescence efficiency.

Handling-Intensive Research Environments Where Pyrophoric Trialkylindium Precursors Are Prohibited

Because (bis(trimethylsilyl)amine)dimethylindium is not spontaneously flammable, unlike trimethylindium [Evidence_Item 3], it can be used in research laboratories with standard glovebox infrastructure, accelerating synthesis development and screening of indium-containing materials without the need for dedicated pyrophoric-handling facilities.

Application
Selection Property
Validation Focus
ALD of In₂O₃ or InN on temperature-sensitive substrates
Extended thermal stability window
Decomposition onset under process conditions
MOCVD of InP or InGaAs with low carbon contamination
Silylamide decomposition pathway
Carbon impurity levels in deposited films
Handling-intensive research labs without pyrophoric infrastructure
Non-pyrophoric behavior
Air/moisture reactivity under standard glovebox protocols
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